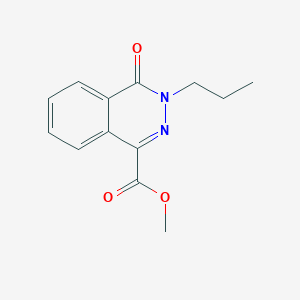![molecular formula C24H22Cl2F3N5O3S B2425922 5-{4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル}-2-(2-クロロベンゼンスルホンアミド)-N-メチルベンズアミド CAS No. 2062072-53-9](/img/structure/B2425922.png)
5-{4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル}-2-(2-クロロベンゼンスルホンアミド)-N-メチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C24H22Cl2F3N5O3S and its molecular weight is 588.43. The purity is usually 95%.
BenchChem offers high-quality 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
トリフルオロメチルピリジン(TFMP)とその誘導体は、農薬業界において重要な役割を果たしています。特に、TFMP誘導体は、作物を害虫から保護するために使用されます。注目すべき例としては、フルアジフォップ・ブチルが挙げられます。これは、農薬市場に導入された最初のTFMP誘導体です。それ以来、20種類以上の新しいTFMP含有農薬がISO一般名を取得しています。 これらの化合物は、フッ素原子の物理化学的特性とピリジン部分のユニークな組み合わせにより、生物活性を示します .
医薬品
いくつかのTFMP誘導体は、製薬業界で応用されています。特に、TFMP部分を有する5つの医薬品が市販承認を取得しており、多くの候補薬が現在臨床試験中です。 TFMP誘導体の独特の特性は、その治療的可能性に貢献しています .
獣医用製品
ヒトの薬に加えて、TFMP誘導体は獣医用製品にも使用されています。TFMP部分を有する2つの獣医用製品が市販承認を受けています。 これらの化合物は、動物の健康問題に対処する上で有望です .
合成の中間体
2-クロロ-5-(トリフルオロメチル)ピリジン(2,5-CTF)は、フルアジフォップの合成における重要な中間体として役立ちます。 その簡便なワンステップ反応は、良好な収率をもたらし、農薬の生産における重要なビルディングブロックとなっています .
抗菌研究
化合物とは直接関係ありませんが、類似の構造モチーフを持つ他の誘導体は、その抗菌の可能性について調査されてきました。 例えば、4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-N-(4-メトキシピリジン-2-イル)化合物は、その抗菌活性について研究されています . この分野におけるさらなる探求は、追加の用途を明らかにする可能性があります。
イミダゾール含有化合物
提供された化合物とは直接関係ありませんが、イミダゾール含有誘導体は、良好な抗菌の可能性を示しています。 例えば、化合物1aおよび1bは、有望な活性を示しました .
要約すると、この化合物は、農薬、医薬品、獣医用製品、抗菌研究など、さまざまな用途を持っています。そのユニークな構造的特徴は、さまざまな科学的研究のための貴重なビルディングブロックとなっています。 研究が進むにつれて、将来的にはトリフルオロメチルピリジンに対するさらなる新規な用途が発見される可能性があります . 🌱🔬
作用機序
Target of Action
The compound’s primary target is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of PPTases in bacterial metabolism . By inhibiting the Sfp-PPTase, it disrupts the post-translational modification process, which is crucial for the survival and virulence of bacteria .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, contribute to its potential utility as a small-molecule inhibitor . .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors such as the presence of an Sfp-PPTase in the bacterial genome can influence the compound’s action, efficacy, and stability . For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
生化学分析
Biochemical Properties
The biochemical properties of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide are largely determined by its unique chemical structure . The presence of a trifluoromethyl group and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .
Cellular Effects
It has been suggested that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide in animal models. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
特性
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N5O3S/c1-30-23(35)17-13-16(6-7-20(17)32-38(36,37)21-5-3-2-4-18(21)25)33-8-10-34(11-9-33)22-19(26)12-15(14-31-22)24(27,28)29/h2-7,12-14,32H,8-11H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMUBLCVKXFEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)

![2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2425850.png)
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)


